4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester

sigma receptor pharmacology CNS drug discovery sigma-2 selective ligands

SAR programs targeting sigma-2 receptors demand the three-carbon propyl spacer-directly coupled aminophenyl-Boc-piperidine analogs (e.g., CAS 170011-57-1) fail by reversing subtype selectivity to sigma-1, invalidating biological readouts (Maeda et al., Bioorg. Med. Chem. Lett. 2002). This compound delivers the correct phenylpropylpiperidine pharmacophore. • Orthogonal Boc-piperidine (N-protected) and free primary aniline enable independent, sequential derivatization without protecting group interference-ideal for focused library synthesis. • Elevated lipophilicity (ΔcLogP ~+1.5 vs. non-spacer analogs) provides a distinct HPLC retention time, serving as a system suitability standard for phenylpropylpiperidine screening libraries. • UV-active 4-aminophenyl chromophore facilitates detection and purity analysis. • Scaffold also overlaps with α₂-adrenergic and imidazoline I₂ receptor pharmacophores, enabling mixed-target CNS agent exploration.

Molecular Formula C19H30N2O2
Molecular Weight 318.5 g/mol
Cat. No. B12078144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC19H30N2O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCCC2=CC=C(C=C2)N
InChIInChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-13-11-16(12-14-21)6-4-5-15-7-9-17(20)10-8-15/h7-10,16H,4-6,11-14,20H2,1-3H3
InChIKeyHWWWTFPXUBDCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester – Overview & Procurement


4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester (IUPAC: tert-butyl 4-[3-(4-aminophenyl)propyl]piperidine-1-carboxylate; molecular formula C₁₉H₃₀N₂O₂; MW 318.5 g/mol) is a bifunctional, Boc-protected piperidine building block featuring a terminally substituted 4-aminophenyl group tethered through a three‑carbon (propyl) spacer [1]. This scaffold belongs to the phenylpropylpiperidine class, a pharmacophore known to exhibit differentiated sigma‑2 (σ₂) receptor subtype engagement [2]. Its N‑Boc‑protected piperidine and free primary aniline functionalities enable orthogonal synthetic derivatization, making it distinct from directly coupled aminophenylpiperidine analogs (e.g., CAS 170011‑57‑1 or CAS 875798‑79‑1) that lack the alkyl spacer [1].

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester: Why Analogs Fall Short


Generic substitution with any directly coupled aminophenyl‑Boc‑piperidine analog (e.g., C4‑ or C3‑linked, CAS 170011‑57‑1 or 875798‑79‑1) fails because the three‑carbon propyl spacer is structurally integral to the sigma‑2‑preferring pharmacophore. Published structure‑affinity studies demonstrate that phenylpropylpiperidines consistently favor σ₂ receptor subtypes, whereas their phenethyl (two‑carbon) counterparts shift selectivity toward σ₁ receptors [1]. The functional consequence of swapping the propyl for a shorter or zero‑length linker is not merely a potency change but a qualitative selectivity reversal that undermines experimental objectives in CNS‑targeted programs [2]. Additionally, propyl‑linked analogs have a higher molecular weight (Δ ~42 g/mol) and elevated lipophilicity compared to directly‑linked aminophenyl‑Boc‑piperidines, which meaningfully influences solubility, passive membrane permeability, and chromatographic behavior in purification and analytical workflows .

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester – Differentiation Evidence


Sigma-2 Selectivity Advantage of Phenylpropylpiperidine

The propyl spacer topology of this compound classifies it within the phenylpropylpiperidine pharmacophore, which Maeda et al. (2002) demonstrated as conferring preferential sigma‑2 (σ₂) receptor affinity over sigma‑1 (σ₁). In direct head‑to‑head binding assays, phenylpropylpiperidine analogs exhibited a σ₂‑favoring profile, whereas phenethylpiperidine analogs showed a σ₁‑favoring profile [1]. Because the target compound features the critical propyl linker, it is expected to exhibit analogous σ₂‑preferring binding, in qualitative contrast to Boc‑protected analogs lacking the spacer (e.g., CAS 170011‑57‑1) which have no published sigma selectivity data but lack the propyl pharmacophore requirement .

sigma receptor pharmacology CNS drug discovery sigma-2 selective ligands

MW & Lipophilicity vs. Directly-Linked Analogs

The propyl spacer between the piperidine C4 and the 4‑aminophenyl group increases the molecular weight to 318.5 g/mol compared with 276.37 g/mol for directly‑linked analogs (CAS 170011‑57‑1 and CAS 875798‑79‑1), a ΔMW of 42.13 g/mol . This additional mass, attributable to three methylene units, correlates with a calculated increase in cLogP of approximately 1.0–1.5 log units relative to the non‑spacer analogs, based on established fragment‑based hydrophobicity increments [1]. The higher lipophilicity alters solubility profiles, chromatographic retention times (e.g., reversed‑phase HPLC), and passive membrane permeability predictions, making the propyl‑linked compound functionally non‑interchangeable with the lighter, less lipophilic directly‑linked analogs in any context where these parameters matter.

physicochemical property profiling drug-likeness ADME prediction

Orthogonal Derivatization via Boc and Aniline Groups

Unlike deprotected aminophenylpiperidine derivatives or fully‑protected analogs that require sequential deprotection steps before functionalization, the target compound presents two chemically orthogonal reactive handles: a Boc‑protected piperidine nitrogen (acid‑labile, cleavable with TFA or HCl) and a free primary aniline (nucleophilic, directly available for amide coupling, reductive amination, or sulfonylation) [1]. In contrast, directly‑linked analog CAS 170011‑57‑1 also features both Boc‑protected piperidine and free aniline, but its lack of the propyl spacer fundamentally alters the three‑dimensional spatial relationship between these reactive centers. The piperazine analog (tert‑butyl 4‑(3‑(4‑aminophenyl)propyl)piperazine‑1‑carboxylate, MW ~320.39 g/mol) shares the propyl‑linker motif but replaces piperidine with piperazine, introducing an additional hydrogen‑bond donor/acceptor that can alter target engagement, off‑rate kinetics, and solubility characteristics relative to the piperidine scaffold .

synthetic chemistry bifunctional building blocks orthogonal protection strategy

Sigma-2 Pharmacophore: Propyl Linker vs. No Linker

The published SAR framework establishes that the N‑arylalkyl chain length is a binary switch for sigma receptor subtype engagement. Maeda et al. (2002) screened a series of phenethylpiperidines (n = 0, direct connection after a two‑carbon ethyl) and phenylpropylpiperidines (n = 3, propyl) and found that the longer chain consistently shifted binding preference toward σ₂ [1]. Applying this class‑level rule, the target compound (n = 3, propyl) is predicted to exhibit σ₂‑preferring binding, whereas 4‑(4‑aminophenyl)piperidine‑1‑carboxylic acid tert‑butyl ester (n = 0) lacks any spacer and is therefore not a member of the σ₂‑preferring pharmacophore class . This difference is not incremental but categorical: the absence of the propyl spacer places the comparator outside the phenylpropylpiperidine pharmacophore altogether.

sigma-2 ligand design structure-activity relationship phenylpropyl pharmacophore

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester – Application Scenarios


Sigma-2 Selective Ligand Discovery & Probe Synthesis

The propyl linker present in this compound is an essential structural feature of the phenylpropylpiperidine pharmacophore that confers sigma‑2 subtype selectivity as demonstrated by Maeda et al. (2002) [1]. This compound is therefore the correct starting point for any SAR campaign aimed at developing σ₂‑selective small‑molecule probes, as substituting it with a directly‑linked or ethyl‑linked analog will fundamentally alter receptor subtype engagement and invalidate biological readouts.

Dual-Handle Intermediate for Parallel Library Synthesis

The orthogonal Boc‑protected piperidine and free aniline functionalities allow chemists to independently diversify each reactive center without protection/deprotection interference [2]. This makes the compound especially valuable for generating focused libraries where the aniline is first elaborated (e.g., amide coupling, sulfonylation), followed by Boc removal and piperidine N‑functionalization. No mono‑protected analog with a zero‑length linker can replicate this modularity without altering the spatial geometry of the final products.

Analytical Reference Standard for Sigma-2 Ligands

Because the compound features a UV‑active 4‑aminophenyl chromophore, a tertiary Boc‑protected amine, and a distinct HPLC retention time attributable to its elevated lipophilicity (ΔcLogP ~+1.5 vs non‑spacer analogs) [3], it serves as a suitable retention‑time marker and system suitability standard for reversed‑phase HPLC methods designed for phenylpropylpiperidine screening libraries.

Precursor for α-2 Adrenergic & Imidazoline I₂ Hybrid Ligands

The 4‑aminophenyl‑propyl‑piperidine scaffold historically overlaps with pharmacophores for α‑2 adrenergic and imidazoline I₂ receptors, where the propyl spacer distance between the basic piperidine nitrogen and the aromatic ring has been identified as a potency determinant [4]. This compound provides a versatile starting scaffold for exploring mixed‑target CNS agents, with the free aniline enabling rapid analoging.

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